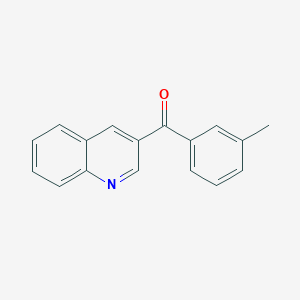

Quinolin-3-yl(m-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolin-3-yl(m-tolyl)methanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a methanone group, which is further connected to a m-tolyl group.

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Quinolones, a class of compounds structurally similar to quinolines, have been noted for their broad-spectrum activity and excellent tissue penetration .

Result of Action

Quinoline derivatives have been reported to show significant results through different mechanisms, including inhibition of tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Action Environment

It is known that the efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-3-yl(m-tolyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 3-acylquinolines with m-tolylmethanone under specific conditions. For instance, a transition metal-free protocol has been developed for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. Methanesulfonic acid and sodium iodide play important roles in this reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Quinolin-3-yl(m-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-3-yl(m-tolyl)methanol.

Reduction: Reduction reactions can convert the methanone group to a methylene group.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or m-tolyl ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-3-yl(m-tolyl)methanol, while reduction can produce quinolin-3-yl(m-tolyl)methane.

Applications De Recherche Scientifique

Quinolin-3-yl(m-tolyl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.

Comparaison Avec Des Composés Similaires

Quinolin-3-yl(m-tolyl)methanone can be compared with other similar compounds, such as:

3-(quinolin-3-yl)-1-phenylprop-2-en-1-one: This compound has a similar quinoline core but differs in the attached groups, leading to different biological activities.

4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position of the quinoline ring, which can influence their chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Activité Biologique

Quinolin-3-yl(m-tolyl)methanone is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been extensively studied for their potential in medicinal chemistry due to their roles in various therapeutic areas such as antimicrobial, anticancer, and anti-inflammatory applications.

The biological effects of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Quinoline derivatives exhibit significant antimicrobial properties against various pathogens. They disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Antitumor Effects : These compounds have shown efficacy in inhibiting tumor growth through mechanisms such as:

- Cell Cycle Arrest : Inducing cell cycle stoppage at specific phases.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good tissue penetration and metabolism. The compound's molecular weight is approximately 267.71 g/mol, which facilitates its absorption and distribution in biological systems.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study investigating the effects of quinoline derivatives on cancer cell lines demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest at the G2/M phase. The compound was found to downregulate cyclin B1 and upregulate p53 expression, leading to enhanced apoptotic signaling .

- Antimicrobial Efficacy : In a comparative study, this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.

Propriétés

IUPAC Name |

(3-methylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-5-4-7-14(9-12)17(19)15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXIJAUGUUXUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.